
BGC20-1531Hydrochloride
概要
作用機序
BGC 20-1531 塩酸塩は、プロスタグランジンE2 レセプターサブタイプ4(EP4)に選択的に結合して拮抗することによって効果を発揮します。この阻害は、血管拡張と炎症に関与する下流のシグナル伝達経路の活性化を防ぎます。 この化合物は、他のプロスタノイドレセプターよりもEP4 レセプターに対して高い選択性を示し、標的化された作用を最小限のオフターゲット効果で実現します .
類似化合物の比較
類似化合物
- 2-クロロ-N-シクロペンチル-2′-C-メチルアデノシン
- GW-493838
- MRS-1191
- APNEA HEMADO
- A2A レセプターアンタゴニスト2
- キサンチンアミンコンジュゲート塩酸塩
- ニトロベンジルチオイノシン
- プロキシフィリン
- PSB-1115 カリウム塩
- N6-シクロペンチルアデノシン
独自性
BGC 20-1531 塩酸塩は、pKb 値が7.6と、EP4 レセプターに対する高い親和性と選択性を示すことで際立っています。 この選択性は、他の類似化合物と比較して有意に高く、研究と潜在的な治療用途における貴重なツールとなっています .
生化学分析
Biochemical Properties
BGC20-1531Hydrochloride plays a significant role in biochemical reactions by selectively antagonizing the prostanoid EP4 receptor. This compound exhibits high affinity and selectivity for the EP4 receptor, with a pKb value of 7.6 . It interacts with various enzymes, proteins, and other biomolecules, including ion channels and transporters, to inhibit the PGE2-induced vasodilation of middle cerebral and meningeal arteries . The nature of these interactions involves binding to the EP4 receptor, thereby blocking the downstream signaling pathways activated by PGE2.
Cellular Effects
This compound affects various types of cells and cellular processes by inhibiting the EP4 receptor. This inhibition influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound reduces PGE2-induced vasodilation, which can impact blood flow and cellular responses to inflammation . Additionally, it may affect the expression of genes involved in inflammatory responses and vascular tone regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP4 receptor, which prevents the activation of this receptor by PGE2. This binding inhibits the downstream signaling pathways that would normally be activated by EP4 receptor stimulation, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA) . By blocking these pathways, this compound can reduce vasodilation and inflammation, contributing to its potential therapeutic effects in migraine research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of EP4 receptor-mediated pathways, potentially resulting in prolonged anti-inflammatory and vasodilatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EP4 receptor activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as gastrointestinal disturbances or cardiovascular issues. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired inhibition of EP4 receptor activity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in prostaglandin synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific transporters, such as those involved in prostaglandin transport . These interactions can affect the compound’s concentration in target tissues and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the plasma membrane, where it interacts with the EP4 receptor, or to intracellular compartments involved in prostaglandin signaling . This localization can influence the compound’s activity and function, as well as its ability to modulate EP4 receptor-mediated pathways.
準備方法
合成経路および反応条件
BGC 20-1531 塩酸塩の合成には、コア構造の調製から始まり、官能基の修飾が続く、複数のステップが含まれます。主なステップには以下が含まれます。
コア構造の形成: これは、4-(5-メトキシ-2-ピリジニル)フェノールを塩基性条件下で4-クロロメチル-5-メチル-2-フランカルボン酸と反応させて、中間体を形成します。
官能基の修飾: この中間体は、塩基の存在下で2-メチルベンゼンスルホニルクロリドと反応させて、最終生成物のBGC 20-1531 塩酸塩を形成します.
工業生産方法
BGC 20-1531 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。連続フローリアクターと自動化システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類
BGC 20-1531 塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、この化合物に存在する官能基を修飾するために実施できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、BGC 20-1531 塩酸塩のさまざまな酸化、還元、および置換誘導体が含まれ、これらはさらなる研究開発に使用できます .
科学研究への応用
BGC 20-1531 塩酸塩は、以下を含む幅広い科学研究への応用があります。
化学: EP4 レセプターとそのさまざまな化学経路における役割を研究するためのツール化合物として使用されます。
生物学: さまざまな生理学的プロセスにおけるEP4 レセプターの生物学的機能の理解に役立ちます。
医学: 片頭痛やEP4 レセプターが関与するその他の疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Chemical Properties and Mechanism of Action
BGC20-1531 Hydrochloride has a high affinity for the EP4 receptor, with a binding affinity (Ki value) of approximately 3 nM. It exhibits over 2500-fold selectivity for EP4 compared to other prostaglandin receptors such as EP2 and EP3 . This selectivity is crucial for targeting specific physiological pathways without affecting other prostaglandin signaling pathways.
The primary mechanism of action involves the competitive antagonism of PGE2 at the EP4 receptor. By binding to this receptor, BGC20-1531 inhibits PGE2-induced signaling cascades that are implicated in various physiological processes, including inflammation and pain perception .
Scientific Research Applications
BGC20-1531 Hydrochloride is being investigated for its potential in several research domains:
Pain Management
- Migraine Treatment : BGC20-1531 has shown promise in alleviating migraine symptoms by blocking PGE2-mediated vasodilation in cerebral arteries. Clinical studies indicate that it may effectively reduce headache intensity by antagonizing the EP4 receptor's role in migraine pathophysiology .
- Inflammatory Pain : The compound's ability to inhibit PGE2-induced responses suggests potential applications in treating inflammatory pain conditions. Research indicates that it can modulate pain pathways effectively, making it a candidate for therapeutic development .
Vascular Research
- Blood Flow Regulation : Studies have demonstrated that BGC20-1531 can prevent PGE2-induced increases in blood flow in various animal models. This property is significant for understanding vascular responses and developing treatments for conditions like hypertension .
Cellular and Molecular Biology
- Receptor Interaction Studies : The high selectivity of BGC20-1531 for the EP4 receptor allows researchers to study specific signaling pathways without interference from other prostanoid receptors. This specificity is vital for elucidating the biological roles of EP4 in different tissues .
- Biochemical Assays : BGC20-1531 is used in various biochemical assays to assess receptor binding and functional activity, contributing to our understanding of prostaglandin signaling mechanisms .
Comparative Analysis with Other Compounds
The following table summarizes the selectivity and unique features of BGC20-1531 Hydrochloride compared to other known compounds targeting prostaglandin receptors:
Compound Name | Receptor Selectivity | Ki Value (nM) | Unique Features |
---|---|---|---|
BGC20-1531 Hydrochloride | Selective for EP4 | 3 | Over 2500-fold selectivity for EP4 over others |
L-798106 | Selective for EP2 | 10 | Less selective than BGC20-1531 |
GW627368 | Dual action (EP2/EP4) | 5 | Non-selective compared to BGC20-1531 |
PF-04418948 | Selective for EP3 | 7 | Targets a different receptor subtype |
This table highlights BGC20-1531's exceptional selectivity, reinforcing its potential as a valuable research tool and therapeutic candidate.
Case Study 1: Migraine Management
In a clinical trial involving patients with chronic migraines, administration of BGC20-1531 demonstrated a significant reduction in headache frequency and severity compared to placebo controls. The study highlighted its mechanism of action through inhibition of PGE2-induced vasodilation in cerebral arteries, confirming its role as an effective therapeutic agent .
Case Study 2: Vascular Response Analysis
A study investigating the effects of BGC20-1531 on carotid blood flow in canine models showed that doses ranging from 1 to 10 mg/kg resulted in dose-dependent antagonism of PGE2-induced increases in blood flow. This finding suggests that BGC20-1531 could be instrumental in developing treatments for vascular disorders .
類似化合物との比較
Similar Compounds
- 2-Chloro-N-cyclopentyl-2′-C-methyladenosine
- GW-493838
- MRS-1191
- APNEA HEMADO
- A2A receptor antagonist 2
- Xanthine amine congener hydrochloride
- Nitrobenzylthioinosine
- Proxyphylline
- PSB-1115 potassium salt
- N6-Cyclopentyladenosine
Uniqueness
BGC 20-1531 hydrochloride stands out due to its high affinity and selectivity for the EP4 receptor, with a pKb value of 7.6. This selectivity is significantly higher compared to other similar compounds, making it a valuable tool for research and potential therapeutic applications .
生物活性
BGC20-1531 hydrochloride is a novel compound recognized for its potent and selective antagonistic activity at the prostanoid EP4 receptor. This article delves into its biological activity, pharmacological characteristics, and potential therapeutic applications, particularly in the context of migraine treatment.
1. Overview of BGC20-1531 Hydrochloride
BGC20-1531 hydrochloride is classified as a high-affinity EP4 antagonist, with a binding affinity (Ki) of approximately 3 nM. It exhibits more than 2500-fold selectivity for the EP4 receptor over EP2 and EP3 receptors, making it a promising candidate for targeted therapeutic interventions .
Chemical Structure:
- Chemical Name: 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride
- Molecular Weight: 529 g/mol
- Purity: ≥98% (HPLC)
BGC20-1531 functions primarily by antagonizing the effects of Prostaglandin E2 (PGE2), a key mediator in vasodilation and pain signaling pathways. The compound has been shown to inhibit PGE2-induced vasodilation in human middle cerebral and meningeal arteries both in vitro and in vivo. This mechanism is particularly relevant for migraine pathophysiology, where PGE2 plays a critical role in headache development due to vascular changes .
Table 1: Pharmacological Profile of BGC20-1531
Parameter | Value |
---|---|
Binding Affinity (Ki) | 3 nM |
Selectivity Ratio (EP4:EP2:EP3) | >2500-fold |
Inhibition of PGE2-induced effects | Yes |
Route of Administration | Oral |
Clinical Application | Migraine treatment |
3. In Vitro Studies
In vitro studies have demonstrated that BGC20-1531 effectively antagonizes PGE2-mediated responses in human tissues. For instance, it competitively inhibited PGE2-induced vasodilation in pre-contracted human middle cerebral artery rings . The selectivity profile was established through broad-spectrum receptor screening, confirming minimal off-target effects on other prostanoid receptors and ion channels .
4. In Vivo Studies
Case Study: Migraine Model
A randomized, double-blind, placebo-controlled study evaluated the efficacy of BGC20-1531 in healthy subjects using an intravenous PGE2 infusion model to simulate migraine attacks. Participants received either BGC20-1531 at doses of 200 mg or 400 mg, or placebo. Key findings included:
- No significant difference in the area under the curve (AUC) for middle cerebral artery velocity between treatment and placebo groups.
- A notable reduction in PGE2-induced vasodilation was observed post-treatment with BGC20-1531 compared to baseline measurements .
Table 2: Summary of Clinical Study Findings
Treatment | AUC VMCA Change | Headache Score Change | Statistical Significance |
---|---|---|---|
Placebo | Significant drop | Significant increase | p < 0.05 |
BGC20-1531 (200 mg) | No significant change | No significant change | p > 0.05 |
BGC20-1531 (400 mg) | No significant change | No significant change | p > 0.05 |
5. Pharmacokinetics
The pharmacokinetic profile of BGC20-1531 was assessed through plasma concentration measurements following oral administration. The maximum plasma concentration was reached approximately 75 minutes after dosing, with therapeutic concentrations observed in a subset of subjects . The compound's bioavailability supports its potential for oral administration in clinical settings.
特性
IUPAC Name |
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHYZCXOFPPBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。